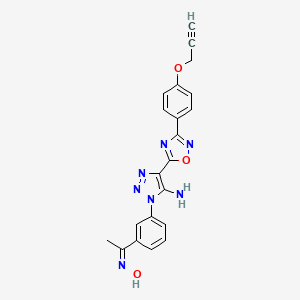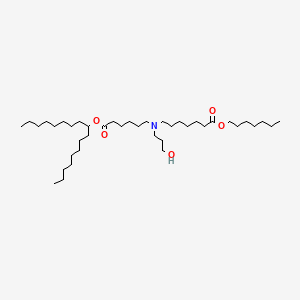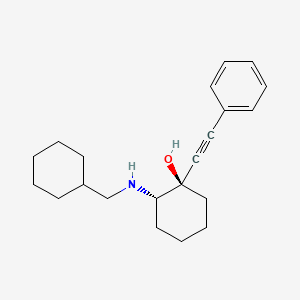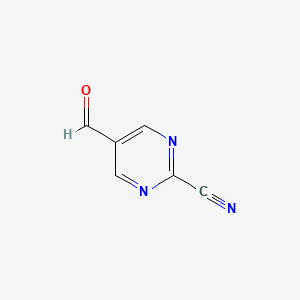
N3-PEG8-Phe-Lys-PABC-Gefitinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N3-PEG8-Phe-Lys-PABC-Gefitinib is a compound that combines the antitumor agent Gefitinib, an orally active epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, with a cleavable linker N3-PEG8-Phe-Lys-PABC. This compound is used as an antibody-drug conjugate (ADC) agent-linker complex, exhibiting potent antitumor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
N3-PEG8-Phe-Lys-PABC-Gefitinib is synthesized through a series of chemical reactions involving the conjugation of Gefitinib with the linker N3-PEG8-Phe-Lys-PABC. The synthesis involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, where the azide group in N3-PEG8-Phe-Lys-PABC reacts with alkyne-containing molecules .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N3-PEG8-Phe-Lys-PABC-Gefitinib undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group in N3-PEG8-Phe-Lys-PABC reacting with alkyne-containing molecules
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups
Common Reagents and Conditions
Reagents: Azide-containing N3-PEG8-Phe-Lys-PABC, alkyne-containing molecules, copper catalysts, DBCO, and BCN groups
Conditions: Reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity
Major Products
The major products formed from these reactions are the conjugated compounds, which exhibit potent antitumor activity due to the presence of Gefitinib .
Scientific Research Applications
N3-PEG8-Phe-Lys-PABC-Gefitinib has several scientific research applications, including:
Chemistry: Used as a click chemistry reagent for the synthesis of complex molecules
Biology: Employed in the study of cellular processes and molecular interactions
Medicine: Utilized in the development of targeted cancer therapies due to its antitumor activity
Industry: Applied in the production of antibody-drug conjugates for cancer treatment
Mechanism of Action
N3-PEG8-Phe-Lys-PABC-Gefitinib exerts its effects through the following mechanisms:
Molecular Targets: The compound targets the epidermal growth factor receptor (EGFR) tyrosine kinase, inhibiting its activity
Pathways Involved: The inhibition of EGFR tyrosine kinase disrupts cellular signaling pathways involved in cell proliferation and survival, leading to the death of cancer cells
Comparison with Similar Compounds
Similar Compounds
N3-PEG4-Phe-Lys-PABC-Gefitinib: Similar structure but with a shorter PEG chain
N3-PEG12-Phe-Lys-PABC-Gefitinib: Similar structure but with a longer PEG chain
Uniqueness
N3-PEG8-Phe-Lys-PABC-Gefitinib is unique due to its optimal PEG chain length, which provides a balance between solubility and stability, enhancing its antitumor activity .
Properties
Molecular Formula |
C60H81ClFN11O15 |
|---|---|
Molecular Weight |
1250.8 g/mol |
IUPAC Name |
[4-[[(2S)-6-amino-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-phenylpropanoyl]amino]hexanoyl]amino]phenyl]methyl N-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]carbamate |
InChI |
InChI=1S/C60H81ClFN11O15/c1-78-54-41-52-48(57(67-43-66-52)69-47-15-16-50(62)49(61)39-47)40-55(54)87-21-7-19-65-60(77)88-42-45-11-13-46(14-12-45)70-58(75)51(10-5-6-18-63)72-59(76)53(38-44-8-3-2-4-9-44)71-56(74)17-22-79-24-26-81-28-30-83-32-34-85-36-37-86-35-33-84-31-29-82-27-25-80-23-20-68-73-64/h2-4,8-9,11-16,39-41,43,51,53H,5-7,10,17-38,42,63H2,1H3,(H,65,77)(H,70,75)(H,71,74)(H,72,76)(H,66,67,69)/t51-,53-/m0/s1 |
InChI Key |
TUHINEFUIDIDGU-XXWZEBKPSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCNC(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCNC(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCCN)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol](/img/structure/B11934522.png)




![2-[4-[5-Phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]guanidine](/img/structure/B11934541.png)

![2-[4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-2-methylpropanoic acid](/img/structure/B11934571.png)
![methyl 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride](/img/structure/B11934575.png)
![undecyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11934576.png)
![(Z)-4-[(1R,2R,13R,15S)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid](/img/structure/B11934580.png)


